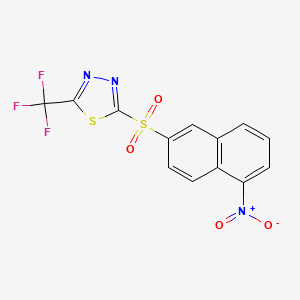
2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a complex organic compound that features a nitronaphthalene moiety, a sulfonyl group, and a trifluoromethyl-substituted thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the naphthalene ring.
Sulfonylation: Addition of the sulfonyl group to the nitronaphthalene intermediate.
Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring with a trifluoromethyl substituent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group or the thiadiazole ring.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro and sulfonyl groups, as well as the thiadiazole ring, could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitronaphthalene-2-sulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the nitronaphthalene moiety.
2-(5-Nitronaphthalene-2-sulfonyl)-5-methyl-1,3,4-thiadiazole: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the nitronaphthalene moiety and the trifluoromethyl-substituted thiadiazole ring makes 2-(5-Nitronaphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole unique. This combination of functional groups could impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62617-32-7 |
|---|---|
Fórmula molecular |
C13H6F3N3O4S2 |
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
2-(5-nitronaphthalen-2-yl)sulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H6F3N3O4S2/c14-13(15,16)11-17-18-12(24-11)25(22,23)8-4-5-9-7(6-8)2-1-3-10(9)19(20)21/h1-6H |
Clave InChI |
KGSVUXADXQJUJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)C3=NN=C(S3)C(F)(F)F)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
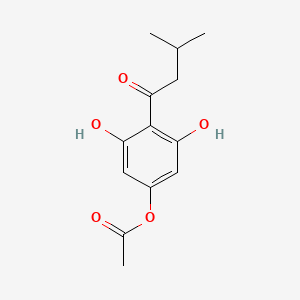

![4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14514865.png)
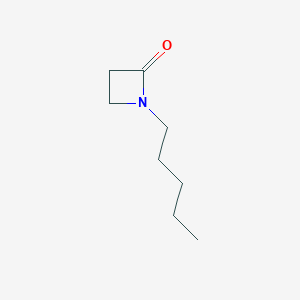
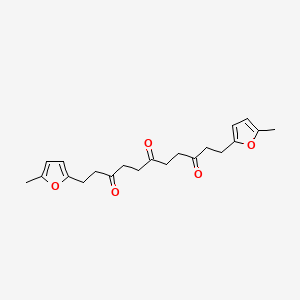
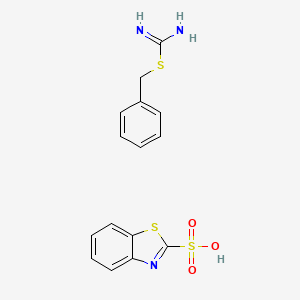
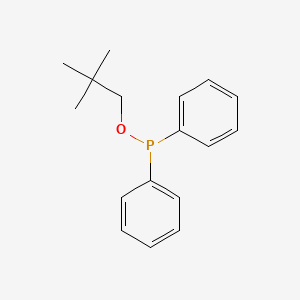
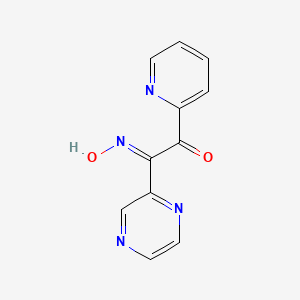
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
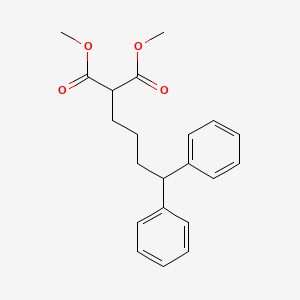
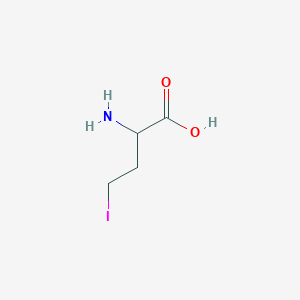
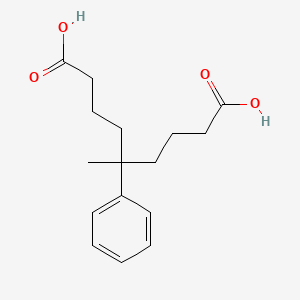
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
